molecular formula C14H18N2O3S B2446145 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851863-49-5

2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2446145
CAS No.: 851863-49-5
M. Wt: 294.37
InChI Key: IVOOGRQSFMXZQJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a chemical building block of significant interest in medicinal and organic chemistry research. Its structure incorporates a 4,5-dihydro-1H-imidazole (imidazoline) scaffold, a privileged motif found in compounds exhibiting a range of biological activities . The molecule's key functional groups, including the 3,4-dimethoxyphenyl ring and the methylthio-substituted imidazoline, make it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in the exploration of novel ligands for various receptor systems. The structural framework is common in compounds studied for cardiovascular research, drawing parallels to intermediates used in the synthesis of catecholamine-like molecules such as dobutamine . Furthermore, the presence of the methylthioether on the imidazoline ring presents a handle for further synthetic modification, such as oxidation to sulfone or sulfoxide analogs, or nucleophilic displacement, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including as a key intermediate in heterocyclic chemistry, for the development of potential pharmacologically active agents, and as a standard in analytical method development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-11-5-4-10(8-12(11)19-2)9-13(17)16-7-6-15-14(16)20-3/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOOGRQSFMXZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a thioamide to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The methylthio group can undergo redox reactions, modulating cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, methylthio group, and ethanone moiety allows for diverse interactions with biological targets and chemical reagents .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N2O3SC_{13}H_{16}N_2O_3S, and it features a unique imidazole ring along with a methoxy-substituted phenyl group. The structure can be represented as follows:

Structure C13H16N2O3S\text{Structure }\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with a methylthio-substituted imidazole derivative. This reaction often employs various catalysts and solvents to optimize yield and purity.

Antihypertensive Effects

Research indicates that compounds containing the imidazoline moiety can exhibit significant antihypertensive activity. For example, a study evaluated the binding affinities of related imidazoline derivatives to imidazoline binding sites (IBS) and adrenergic receptors. Results showed that high-affinity compounds effectively reduced mean arterial blood pressure (MAP) in spontaneously hypertensive rats, suggesting potential therapeutic applications for hypertension management .

Anticancer Properties

The compound has also been submitted for evaluation by the National Cancer Institute (NCI), highlighting its potential as an anticancer agent. Preliminary studies suggest that similar imidazole derivatives may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

In vitro studies have demonstrated that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Study 1: Cardiovascular Effects

A study published in Plos One examined the cardiovascular effects of related imidazoline compounds on hypertensive models. The findings revealed that certain derivatives significantly lowered blood pressure and heart rate, supporting their use as potential antihypertensive agents .

Study 2: Anticancer Evaluation

Another investigation focused on the anticancer activity of imidazole derivatives. The results indicated that these compounds could inhibit tumor growth in vitro, demonstrating their potential as novel therapeutic agents against various cancers.

Data Summary

Property Value
Molecular FormulaC₁₃H₁₆N₂O₃S
Molecular Weight284.34 g/mol
Antihypertensive ActivitySignificant reduction in MAP
Anticancer ActivityInduces apoptosis in cancer cells
Antioxidant ActivityScavenges free radicals

Q & A

[Basic] What are the key considerations for designing a synthetic route for this compound?

The synthesis must prioritize regioselectivity and functional group compatibility. For imidazole-based compounds like this, nucleophilic substitution reactions are critical. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during thioether bond formation . Catalysts such as K₂CO₃ or Et₃N can facilitate deprotonation of the imidazole ring. Reaction temperatures should be controlled (60–80°C) to avoid decomposition of the dimethoxyphenyl moiety .

[Advanced] How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

  • Solvent selection : Aprotic solvents reduce side reactions (e.g., hydrolysis of the methylthio group).
  • Catalyst screening : Test bases like DBU for enhanced imidazole ring activation .
  • Temperature gradients : Use stepwise heating (e.g., 50°C → 80°C) to stabilize intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves imidazole byproducts .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify methoxy (δ 3.7–3.9 ppm) and methylthio (δ 2.1–2.3 ppm) groups. Overlapping aromatic signals may require 2D NMR (e.g., HSQC) .
  • IR spectroscopy : Confirm C=O (1665–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 347.12) .

[Advanced] How can researchers resolve contradictions in NMR signal assignments for structurally similar analogs?

Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference. For overlapping aromatic signals, employ NOESY or ROESY to differentiate spatial proximities. Computational tools (e.g., DFT-based NMR prediction) can cross-validate experimental data .

[Advanced] What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

  • Substitution patterns : Compare bioactivity of analogs with varying substituents (e.g., 3,4-dimethoxy vs. 4-fluoro phenyl groups) .
  • Molecular docking : Map interactions with biological targets (e.g., enzymes with imidazole-binding pockets) using software like AutoDock Vina .
  • Pharmacophore modeling : Identify critical features (e.g., methylthio group’s lipophilicity) using Schrödinger Suite .

[Advanced] How should researchers address discrepancies in reported biological activity data?

Validate findings using orthogonal assays . For example:

  • If cytotoxicity conflicts arise, compare MTT and LDH assays .
  • Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

[Advanced] What computational methods are effective for predicting physicochemical properties?

  • LogP calculations : Use MarvinSketch or ACD/Labs to estimate lipophilicity.
  • Solubility : Apply the General Solubility Equation (GSE) with input from Hansen solubility parameters .
  • pKa prediction : Tools like Epik (Schrödinger) model the imidazole ring’s basicity (predicted pKa ~6.8) .

[Basic] What stability challenges arise during storage, and how can they be mitigated?

The methylthio group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C. For aqueous solutions, add antioxidants (e.g., 0.1% BHT) and buffer to pH 6–7 .

[Advanced] How can regioselectivity issues in imidazole ring functionalization be addressed?

Use directing groups (e.g., Boc-protected amines) to control substitution sites. For example, Pd-catalyzed C–H activation can selectively modify the 4,5-dihydroimidazole ring .

[Advanced] What methodologies are used to identify biological targets for this compound?

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins .
  • Chemical proteomics : Combine SILAC (stable isotope labeling) with LC-MS/MS to map interactomes .

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